2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
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Overview
Description
2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex organic compound characterized by its intricate fused ring structure. This compound belongs to the class of triazolo[1,5-c]pyrimidines, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors .
Mode of Action
Compounds with similar structures have shown significant inhibitory activity against cdk2 . They interact with CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Similar compounds have been shown to affect the cdk2/cyclin a2 pathway , which plays a crucial role in cell cycle regulation.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step organic reactions[_{{{CITATION{{{2{A facile microwave-assisted synthesis of 8,9-cycloalkathieno[3,2-e] [1 ...](https://link.springer.com/article/10.1007/s12039-011-0067-6). One common method includes the condensation of ethyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl carbamate with aryl acid hydrazides under microwave-assisted conditions[{{{CITATION{{{2{A facile microwave-assisted synthesis of 8,9-cycloalkathieno[3,2-e] 1 .... This method allows for high yields and efficiency[{{{CITATION{{{_2{A facile microwave-assisted synthesis of 8,9-cycloalkathieno[3,2-e] 1 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized to ensure high purity and yield, with stringent quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{A facile microwave-assisted synthesis of 8,9-cycloalkathieno[3,2-e] 1 ...[{{{CITATION{{{_3{8,9-dimethyl-2- {5- [ (3-methylphenoxy)methyl]furan-2-yl}thieno 3,2-e ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or biological probes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In the chemical industry, this compound is utilized in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for various industrial applications.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidinones
Uniqueness: 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol stands out due to its unique fused ring structure and the presence of phenyl groups, which contribute to its distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its complex structure and reactivity offer numerous opportunities for further research and development.
Properties
IUPAC Name |
2-(11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O2/c30-19-14-8-7-13-18(19)23-27-24-21-20(16-9-3-1-4-10-16)22(17-11-5-2-6-12-17)31-25(21)26-15-29(24)28-23/h1-15,30H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNQEMLGCMJMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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